4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with diethylsulfamoyl and thiazolylidene groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Disrupting Cellular Processes: Interfering with essential cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Diethylsulfamoyl-benzoic acid: A related compound with similar functional groups but lacking the thiazolylidene moiety.
N-(4-Diethylsulfamoylphenyl)benzamide: Another related compound with a similar benzamide core but different substituents.
Uniqueness
4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the presence of both the diethylsulfamoyl and thiazolylidene groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-3-29(4-2)34(31,32)22-17-15-21(16-18-22)25(30)28-26-27-23(19-11-7-5-8-12-19)24(33-26)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRZTSRZRLUPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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